![molecular formula C17H26N2O4S B2577347 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide CAS No. 922104-73-2](/img/structure/B2577347.png)

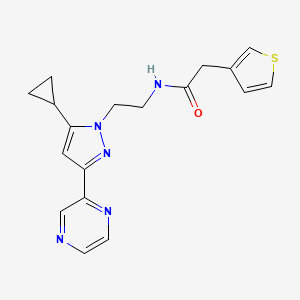

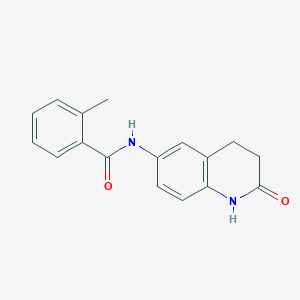

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

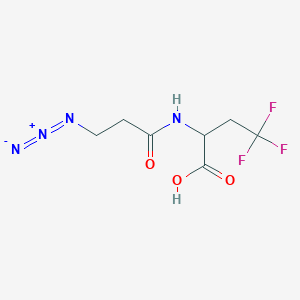

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C17H26N2O4S and its molecular weight is 354.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthesis and Impurities of Proton Pump Inhibitors

A review focused on the novel methods of synthesizing omeprazole, a proton pump inhibitor (PPI), and its pharmaceutical impurities highlights the significance of understanding the development of PPIs, including the drug mentioned in the query. This research provides insights into various pharmaceutical impurities of anti-ulcer drugs, emphasizing the synthesis process and the identification of novel impurities, which can be utilized for further studies in various aspects. This encompasses the exploration of chemical structures and processes leading to the generation of impurities, contributing to the broader understanding of drug development and optimization (S. Saini, C. Majee, G. Chakraborthy, Salahuddin, 2019).

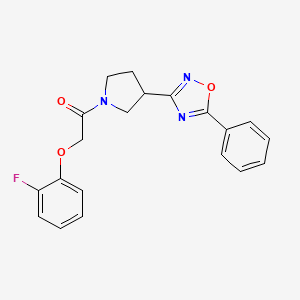

Sulfonamide Inhibitors and Drug Development

Research on sulfonamide compounds, including the synthesis and application of various sulfonamide inhibitors, reveals their significant role in medicinal chemistry. Sulfonamides, known for their antimicrobial properties, have evolved to show a broad spectrum of biological activity. The study discusses the development of novel sulfonamide derivatives that act as inhibitors for a variety of targets, including tyrosine kinases and HIV protease-1, among others. This highlights the adaptability of sulfonamide chemistry in generating new therapeutic agents, showcasing the diverse applications of sulfonamides in drug discovery and development (I. Gulcin, P. Taslimi, 2018).

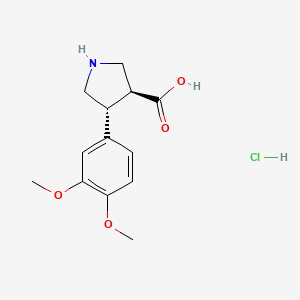

Catalytic Synthesis of Heterocyclic Compounds

A review on the catalyzed synthesis of tetrahydrobenzo[b]pyrans, focusing on the use of organocatalysts, underscores the importance of heterocyclic compounds in pharmaceuticals. The synthesis of tetrahydrobenzo[b]pyrans involves a three-component condensation process, with organocatalysts playing a pivotal role. This process highlights the significance of developing new strategies for the synthesis of valuable heterocyclic compounds, which are key structures in many drug molecules. The utilization of green solvents and the recyclability of organocatalysts are emphasized, aligning with principles of green chemistry and sustainability in pharmaceutical synthesis (H. Kiyani, 2018).

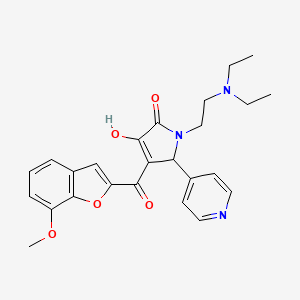

Antioxidant Capacity of Sulfonic Acids

An investigation into the antioxidant capacity of sulfonic acids through the ABTS/PP decolorization assay provides insight into the biological significance of these compounds. This study elucidates the reaction pathways of antioxidants with ABTS radical cations, revealing the formation of coupling adducts and oxidative degradation products. Such research underscores the role of sulfonic acids and their derivatives in mediating oxidative stress and their potential therapeutic applications in managing diseases associated with oxidative damage (I. Ilyasov, V. Beloborodov, I. Selivanova, R. Terekhov, 2020).

properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4S/c1-5-9-19-14-11-13(18-24(21,22)10-6-2)7-8-15(14)23-12-17(3,4)16(19)20/h7-8,11,18H,5-6,9-10,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXSOCAMVLVGKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)CCC)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2577267.png)

![1-(4-Chlorophenyl)-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea](/img/structure/B2577274.png)

![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2577277.png)